molecular formula C10H8ClNO3 B8589452 Methyl 2-chloro-4-cyano-5-methoxybenzoate

Methyl 2-chloro-4-cyano-5-methoxybenzoate

Cat. No. B8589452
M. Wt: 225.63 g/mol
InChI Key: KFUOVBLSDLQJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(C(=O)O)c(Cl)cc1C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:19][OH:20].[Cl:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][c:8]([O:13][CH3:14])[c:9]([C:11]#[N:12])[cH:10]1.[S:15]([Cl:16])([Cl:17])=[O:18]>>[Cl:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:19])[cH:7][c:8]([O:13][CH3:14])[c:9]([C:11]#[N:12])[cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COc1cc(C(=O)O)c(Cl)cc1C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cc(C(=O)O)c(Cl)cc1C#N
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1cc(OC)c(C#N)cc1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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